molecular formula C21H23N5O3 B11139631 3-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one

3-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Cat. No.: B11139631
M. Wt: 393.4 g/mol
InChI Key: JWZGKGSRPWEWAU-UHFFFAOYSA-N
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Description

The compound 3-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrido[2,1-c][1,2,4]triazin-4-one core structure, which is fused with a piperazine ring substituted with a 2-methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,1-c][1,2,4]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazinone ring.

    Substitution with Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine moiety is attached to the triazinone core.

    Introduction of the 2-Methoxyphenyl Group: The final step involves the substitution of the piperazine ring with the 2-methoxyphenyl group, typically using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the triazinone core, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced triazine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

3-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to understand its mechanism of action and its effects on various biological pathways.

    Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved may include inhibition of specific enzymes, modulation of receptor activity, and alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for both scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C21H23N5O3/c1-29-18-7-3-2-6-17(18)24-12-14-25(15-13-24)20(27)10-9-16-21(28)26-11-5-4-8-19(26)23-22-16/h2-8,11H,9-10,12-15H2,1H3

InChI Key

JWZGKGSRPWEWAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

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